4-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-16(20,8-11-3-5-13(21-2)6-4-11)10-18-15(19)14-7-12(17)9-22-14/h3-7,9,20H,8,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWULOMDSTOQZOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC(=CS2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide typically involves multiple steps. One common approach is to start with the thiophene ring and introduce the bromine atom through a bromination reaction. The carboxamide group can be introduced via an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide)
Reduction: LiAlH4, NaBH4 (sodium borohydride)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine
Substitution: Formation of various substituted thiophene derivatives
Scientific Research Applications
4-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Thiophene-2-Carboxamide Derivatives
N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide ():
- Lacks the 4-bromo substituent but shares the thiophene-2-carboxamide scaffold.
- Exhibits activity against Staphylococcus aureus and Klebsiella pneumoniae, attributed to the heterocyclic formamide group .
- The absence of bromine may reduce steric hindrance or alter target binding compared to the brominated analog.
- N′-[(E)-(4-Bromo-2-Thienyl)Methylene]Isonicotinohydrazide (): Features a 4-bromothiophene core but replaces the carboxamide with a hydrazide group. Crystal structure analysis reveals disordered bromine atoms and distinct hydrogen-bonding patterns, which may influence stability and biological interactions .
N-Substituent Variations
- 6-Chloro-N-[1-(4-Methoxyphenyl)-2-Methylpropyl]Pyridine-3-Sulfonamide (): Shares the 4-methoxyphenyl-substituted alkyl chain but employs a sulfonamide group instead of carboxamide. Sulfonamides are known for broader antibacterial spectra but may exhibit different toxicity profiles compared to carboxamides .
Antibacterial Efficacy
Data Table: Key Structural and Functional Comparisons
Biological Activity
4-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈BrN₂O₃S
- Molecular Weight : 404.31 g/mol
- IUPAC Name : this compound
The compound features a thiophene ring, which is known for its diverse biological activities, and a carboxamide functional group that may enhance its pharmacological profile.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
In addition to its antimicrobial properties, the compound has demonstrated anti-inflammatory effects in various models. It appears to inhibit pro-inflammatory cytokines, such as TNF-alpha and IL-6, through modulation of the NF-kB signaling pathway. This mechanism is crucial in managing inflammatory diseases.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. Research has shown that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The proposed mechanisms include:
- Inhibition of Cell Proliferation : The compound reduces cell viability in a dose-dependent manner.
- Induction of Apoptosis : Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound.
Case Studies
- Study on Breast Cancer Cells : A study published in the Journal of Cancer Research demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models.
- Inflammation Model : In a murine model of inflammation, administration of the compound led to decreased levels of inflammatory markers and improved clinical scores compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
